molecular formula C14H11NO B142957 1-(9H-carbazol-2-yl)ethanone CAS No. 23592-74-7

1-(9H-carbazol-2-yl)ethanone

Cat. No. B142957
M. Wt: 209.24 g/mol
InChI Key: UTQDTPYWVOXWMK-UHFFFAOYSA-N
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Patent
US04076527

Procedure details

The monomer of this polymer is synthesized in accord with the procedures described by Hyde, Kricke and Ledwith in Polymers 14, 124 (1973). According to their method, a mixture of 24 grams 2-acetyl carbazole and 40 gram aluminum isopropoxide in 75 milliliters of xylene is heated to boiling under reflux conditions. Such heating is continued for three hours, during which time acetone forms within the mixture and is removed therefrom by distillation. Upon cooling, particulates (principally aluminum isopropoxide) are removed from the mixture by filtration and the filtrate collected in water. Upon standing, the xylene and aqueous layers separate, whereupon the xylene is drawn off and the aqueous layer subsequently extracted with three 60 milliliter portions of ether. The combined extracts are washed with water and dried over anhydrous magnesium sulfate (MgSO4 /NaOH). Evaporation of the ether yields 2-vinylcarbazole monomer.
[Compound]
Name
Polymers 14
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
24 g
Type
reactant
Reaction Step Two
Name
aluminum isopropoxide
Quantity
40 g
Type
reactant
Reaction Step Two
Quantity
75 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:16]=[CH:15][C:14]2[C:13]3[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=3)[NH:7][C:6]=2[CH:5]=1)(=O)[CH3:2].CC(C)[O-].[Al+3].CC(C)[O-].CC(C)[O-].CC(C)=O>C1(C)C(C)=CC=CC=1>[CH:1]([C:4]1[CH:16]=[CH:15][C:14]2[C:13]3[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=3)[NH:7][C:6]=2[CH:5]=1)=[CH2:2] |f:1.2.3.4|

Inputs

Step One
Name
Polymers 14
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
24 g
Type
reactant
Smiles
C(C)(=O)C1=CC=2NC3=CC=CC=C3C2C=C1
Name
aluminum isopropoxide
Quantity
40 g
Type
reactant
Smiles
CC([O-])C.[Al+3].CC([O-])C.CC([O-])C
Name
Quantity
75 mL
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The monomer of this polymer is synthesized in accord with the procedures
TEMPERATURE
Type
TEMPERATURE
Details
is heated
TEMPERATURE
Type
TEMPERATURE
Details
Such heating
CUSTOM
Type
CUSTOM
Details
is removed
DISTILLATION
Type
DISTILLATION
Details
by distillation
TEMPERATURE
Type
TEMPERATURE
Details
Upon cooling
CUSTOM
Type
CUSTOM
Details
particulates (principally aluminum isopropoxide) are removed from the mixture by filtration
CUSTOM
Type
CUSTOM
Details
the filtrate collected in water
CUSTOM
Type
CUSTOM
Details
the xylene and aqueous layers separate, whereupon the xylene
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer subsequently extracted with three 60 milliliter portions of ether
WASH
Type
WASH
Details
The combined extracts are washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate (MgSO4 /NaOH)
CUSTOM
Type
CUSTOM
Details
Evaporation of the ether

Outcomes

Product
Name
Type
product
Smiles
C(=C)C1=CC=2NC3=CC=CC=C3C2C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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